4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is a complex organic compound with a unique structure that combines a thiazole ring, a pyrimidine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-(methylsulfanyl)pyrimidine: Similar structure but lacks the thiazole ring.
5-(2-Methylsulfanyl)pyrimidin-4-yl)-1,3-thiazol-2-amine: Similar structure but lacks the methoxyphenyl group.
Uniqueness
4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is unique due to the combination of its three distinct functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
917808-06-1 |
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Molecular Formula |
C15H14N4OS2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H14N4OS2/c1-20-10-5-3-9(4-6-10)12-13(22-14(16)19-12)11-7-8-17-15(18-11)21-2/h3-8H,1-2H3,(H2,16,19) |
InChI Key |
YIVKFFZWOGULRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=NC(=NC=C3)SC |
Origin of Product |
United States |
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